

# Application Note: **Micro-Clear**™ Tissue Clearing Agent

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Title: High-Compatibility Tissue Clearing with Micro-Clear™ for Fluorescent Protein Imaging

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Micro-Clear™ is an aqueous-based tissue clearing agent designed to render biological tissues optically transparent for deep-tissue imaging while maintaining the integrity of endogenous fluorescent proteins. The process of tissue clearing minimizes light scattering by equalizing the refractive index throughout the sample, enabling high-resolution, three-dimensional imaging of intact tissues and organs.[1][2] This is particularly advantageous for studies involving genetically encoded fluorescent reporters, as it allows for the visualization of cellular structures and processes in their native spatial context.[3] Micro-Clear™ offers a simple, non-toxic, and efficient workflow for a variety of sample types and sizes.

## **Principle of Action**

The opacity of biological tissue arises from the scattering of light at interfaces between components with different refractive indices (RIs), such as lipids, proteins, and water.[1][2] **Micro-Clear™** is a high-refractive-index aqueous solution that permeates the tissue, replacing the interstitial fluid and homogenizing the refractive indices of the cellular components. This RI matching significantly reduces light scattering, making the tissue transparent.[1][2] The aqueous nature of **Micro-Clear™** helps to preserve the native conformation and fluorescence



of a wide range of fluorescent proteins, which can be quenched by organic solvent-based clearing methods.[1][4][5]

## **Key Advantages**

- Excellent Fluorescent Protein Compatibility: Preserves the signal from a wide range of common and advanced fluorescent proteins.
- Simple Protocol: An easy-to-follow immersion-based protocol that does not require specialized equipment.
- Low Toxicity: Aqueous-based solution that is safer to handle than solvent-based clearing agents.
- Minimal Tissue Distortion: Designed to minimize shrinkage or expansion of the tissue, preserving its morphology.[6]

## **Fluorescent Protein Compatibility**

**Micro-Clear**<sup>™</sup> has been tested for compatibility with a variety of commonly used fluorescent proteins. The following table summarizes the retention of fluorescent signal after tissue clearing.



Fluorescent Protein	Excitation Max (nm)	Emission Max (nm)	Fluorescen ce Retention (%)	Photostabili ty	Notes
eGFP	488	509	92 ± 5	Good	Highly stable and well- preserved.
mCherry	587	610	85 ± 7	Moderate	Some sensitivity to prolonged laser exposure.[7]
YFP	514	527	90 ± 6	Good	Minimal signal loss.
CFP	433	475	88 ± 8	Moderate	Stable expression is crucial for good results.
RFP	558	583	83 ± 9	Moderate	Performance can vary between RFP variants.
tdTomato	554	581	95 ± 4	Excellent	Very bright and stable, ideal for longterm imaging.
mAzamiGree n	492	505	91 ± 5	Good	N/A
Kusabira- Orange	548	561	87 ± 7	Moderate	N/A



Note: Fluorescence retention was quantified by comparing the mean fluorescence intensity of labeled structures in cleared versus uncleared tissue sections under identical imaging conditions. Photostability is a qualitative assessment based on the rate of photobleaching during continuous laser scanning confocal microscopy.

## **Applications**

**Micro-Clear**<sup>™</sup> is ideal for a range of applications in neuroscience, developmental biology, oncology, and drug discovery, including:

- 3D mapping of neuronal circuits.
- Visualization of tumor microenvironments.
- Studying organogenesis and embryonic development.
- · Tracking cellular processes in intact tissues.

### **Protocols**

## Protocol 1: Tissue Clearing with Micro-Clear™

This protocol describes the standard procedure for clearing fixed tissue samples expressing fluorescent proteins.

#### Materials:

- Micro-Clear™ Solution A (Delipidation Buffer)
- Micro-Clear™ Solution B (Refractive Index Matching Solution)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Sample containers (e.g., glass vials, multi-well plates)
- Gentle rocker or orbital shaker



#### Procedure:

- Fixation:
  - Perfuse the animal with ice-cold PBS followed by 4% PFA.
  - Dissect the tissue of interest and post-fix in 4% PFA for 4-24 hours at 4°C, depending on tissue size and type.
  - Wash the tissue thoroughly in PBS (3 x 1 hour) at room temperature to remove excess fixative.
- Delipidation (Optional, for dense tissues):
  - Immerse the tissue in Micro-Clear™ Solution A.
  - Incubate on a gentle rocker at 37°C for 2-12 hours, depending on tissue thickness.
  - Wash the tissue in PBS (3 x 1 hour) at room temperature.
- Refractive Index Matching:
  - Immerse the tissue in Micro-Clear™ Solution B.
  - Incubate on a gentle rocker at room temperature. The time required for clearing will vary from a few hours to several days depending on the sample size and density.
  - The tissue is fully cleared when it becomes transparent. Replace Solution B if it becomes cloudy.
- Imaging:
  - Mount the cleared tissue in a suitable imaging chamber filled with fresh Micro-Clear™
     Solution B.
  - Use a confocal, two-photon, or light-sheet microscope for imaging.[6][9] Use immersion objectives compatible with the refractive index of Micro-Clear™ Solution B (RI ≈ 1.47).



## Protocol 2: Quantification of Fluorescent Signal Retention

This protocol outlines a method to quantify the percentage of fluorescent signal retained after clearing with **Micro-Clear**™.

#### Materials:

- Uncleared and Micro-Clear™-cleared tissue sections expressing a fluorescent protein.
- Confocal or two-photon microscope.
- Image analysis software (e.g., ImageJ/Fiji, Imaris).

#### Procedure:

- Image Acquisition:
  - Prepare thin sections (e.g., 100 μm) of both uncleared (control) and cleared tissue.
  - Mount both sections in their respective media (PBS for uncleared, Micro-Clear™ Solution B for cleared).
  - Using a confocal microscope, acquire z-stacks of fluorescently labeled structures in both samples. Crucially, use identical imaging settings (laser power, gain, pinhole, pixel dwell time, and objective) for both samples.
- Image Analysis:
  - Open the image stacks in your analysis software.
  - Define Regions of Interest (ROIs) around clearly identifiable fluorescent structures (e.g., cell bodies, dendrites).
  - For each ROI, calculate the mean fluorescence intensity across the z-stack.
  - Measure the background fluorescence from an area devoid of specific labeling.







 Subtract the mean background intensity from the mean ROI intensity for both cleared and uncleared samples.

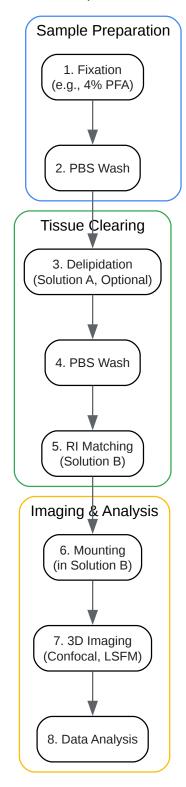
#### • Calculation:

- Calculate the average corrected fluorescence intensity for at least 10-15 ROIs in each sample group (cleared and uncleared).
- Calculate the percentage of fluorescence retention using the following formula:
   Fluorescence Retention (%) = (Average Corrected Intensity\_Cleared / Average Corrected Intensity\_Uncleared) \* 100

## **Visualizations**



#### Micro-Clear™ Experimental Workflow

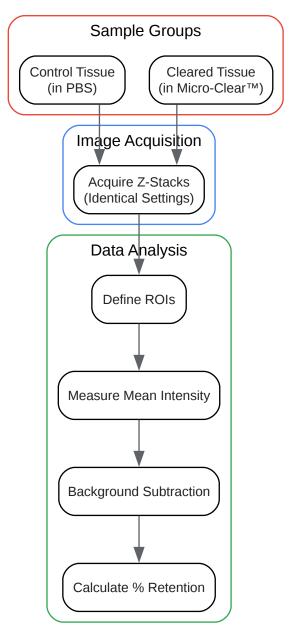


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Caption: A flowchart of the **Micro-Clear**™ tissue clearing and imaging protocol.



#### Fluorescence Signal Quantification Workflow

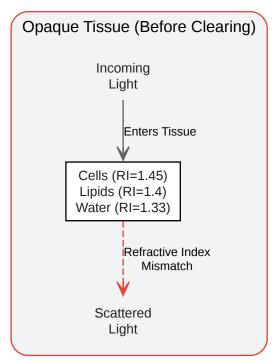


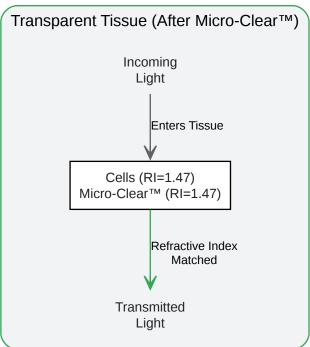
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Caption: Workflow for quantifying fluorescent protein signal retention.



#### Principle of Refractive Index Matching





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Caption: How **Micro-Clear**™ reduces light scatter by matching refractive indices.

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